molecular formula C12H17O4P B14633886 (o-Methyl-Benzoyl)-phosphonic acid diethyl ester CAS No. 56738-54-6

(o-Methyl-Benzoyl)-phosphonic acid diethyl ester

Cat. No.: B14633886
CAS No.: 56738-54-6
M. Wt: 256.23 g/mol
InChI Key: OWGXWFLJRBMYGI-UHFFFAOYSA-N
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Description

(o-Methyl-Benzoyl)-phosphonic acid diethyl ester is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant odors and are commonly found in fruits and flowers. This particular compound is characterized by the presence of a phosphonic acid group esterified with diethyl groups and a benzoyl group substituted with a methyl group at the ortho position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (o-Methyl-Benzoyl)-phosphonic acid diethyl ester typically involves the esterification of phosphonic acid derivatives with alcohols. One common method is the reaction of a phosphonic acid chloride with ethanol in the presence of a base to form the ester. Another method involves the direct esterification of phosphonic acid with ethanol under acidic conditions.

Industrial Production Methods

Industrial production of this compound often employs large-scale esterification processes. These processes may involve the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to enhance the reaction rate and yield. The reaction is typically carried out at elevated temperatures to ensure complete conversion of the reactants to the desired ester.

Chemical Reactions Analysis

Types of Reactions

(o-Methyl-Benzoyl)-phosphonic acid diethyl ester can undergo various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed to yield the corresponding phosphonic acid and alcohol.

    Transesterification: The ester can react with another alcohol to form a different ester.

    Reduction: The ester can be reduced to form the corresponding alcohol or aldehyde.

Common Reagents and Conditions

    Hydrolysis: Typically carried out using aqueous acid or base.

    Transesterification: Requires an alcohol and an acid catalyst.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Major Products Formed

    Hydrolysis: Phosphonic acid and ethanol.

    Transesterification: A different ester and ethanol.

    Reduction: Alcohol or aldehyde.

Scientific Research Applications

(o-Methyl-Benzoyl)-phosphonic acid diethyl ester has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other phosphonic acid derivatives.

    Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.

    Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (o-Methyl-Benzoyl)-phosphonic acid diethyl ester involves its interaction with specific molecular targets. The compound can act as an inhibitor of enzymes that

Properties

CAS No.

56738-54-6

Molecular Formula

C12H17O4P

Molecular Weight

256.23 g/mol

IUPAC Name

diethoxyphosphoryl-(2-methylphenyl)methanone

InChI

InChI=1S/C12H17O4P/c1-4-15-17(14,16-5-2)12(13)11-9-7-6-8-10(11)3/h6-9H,4-5H2,1-3H3

InChI Key

OWGXWFLJRBMYGI-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C(=O)C1=CC=CC=C1C)OCC

Origin of Product

United States

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